molecular formula C11H13NO3 B13632310 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13632310
M. Wt: 207.23 g/mol
InChI Key: ROMMLNBJHFTRLG-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted aniline derivatives, which undergo cyclization in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-3,6,9,12H,4-5H2,1H3,(H,13,14)

InChI Key

ROMMLNBJHFTRLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCN2)C(=O)O

Origin of Product

United States

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